

Application Notes and Protocols for Preclinical Evaluation of 225Ac-NODAGA-Antibody

# Conjugates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Actinium-225 (<sup>225</sup>Ac) labeled antibodies using the chelator NODAGA. The information is intended to guide researchers in the development of novel alpha-particle radioimmunotherapy agents.

## **Data Presentation: Quantitative Summary**

The following tables summarize key quantitative data from preclinical studies of <sup>225</sup>Ac-antibody conjugates. These values can serve as a benchmark for researchers developing their own conjugates.

Table 1: Radiolabeling and In Vitro Characterization



| Param<br>eter     | Antibo<br>dy/Tar<br>get          | Chelat<br>or | Radiol<br>abelin<br>g Yield<br>(%) | Radioc<br>hemic<br>al<br>Purity<br>(%) | Specifi<br>c<br>Activit<br>y<br>(kBq/n<br>mol) | Cell<br>Line          | In<br>Vitro<br>EC50<br>(kBq/m<br>L) | Refere<br>nce |
|-------------------|----------------------------------|--------------|------------------------------------|----------------------------------------|------------------------------------------------|-----------------------|-------------------------------------|---------------|
| Radiola<br>beling | Anti-<br>HER2<br>sdAb            | DOTA         | >90                                | >98                                    | 105-<br>678                                    | SKOV-3<br>(HER2+<br>) | 3.9 ±<br>1.1                        | [1]           |
| Radiola<br>beling | ch806<br>(anti-<br>EGFRvI<br>II) | macrop<br>a  | Quantit<br>ative                   | >99                                    | ~250<br>(37<br>MBq/m<br>g)                     | U87MG<br>.de2-7       | Not<br>Reporte<br>d                 | [2]           |
| Stability         | PKU52<br>5 (anti-<br>FAP)        | DOTA         | Not<br>Reporte<br>d                | >90<br>after 7<br>days in<br>serum     | Not<br>Reporte<br>d                            | -                     | -                                   | [3]           |
| Cytotoxi<br>city  | Anti-<br>CD33                    | DOTA         | Not<br>Reporte<br>d                | Not<br>Reporte<br>d                    | Not<br>Reporte<br>d                            | THP1,<br>U937         | Not<br>Reporte<br>d                 | [4]           |

Note: Data for DOTA and macropa chelators are included as representative examples due to the limited availability of comprehensive NODAGA-specific datasets in the initial search. The principles and methods are broadly applicable.

Table 2: In Vivo Biodistribution and Efficacy



| Antibody/<br>Target            | Animal<br>Model              | Tumor<br>Uptake<br>(%ID/g)    | Time<br>Point<br>(post-<br>injection) | Key<br>Organ<br>Uptake<br>(%ID/g)<br>(Time) | Therapeu<br>tic<br>Efficacy<br>(Median<br>Survival) | Referenc<br>e |
|--------------------------------|------------------------------|-------------------------------|---------------------------------------|---------------------------------------------|-----------------------------------------------------|---------------|
| Anti-HER2<br>sdAb              | HER2+<br>Tumor<br>Mice       | 9.64 ± 1.69                   | 3 h                                   | Kidneys:<br>11.69 ±<br>1.10 (3 h)           | 143 days<br>vs. 56-61<br>days<br>(control)          | [1][5]        |
| PKU525<br>(anti-FAP)           | 4T1-hFAP<br>Tumor<br>Mice    | 20.90 ±<br>8.74 (DAR<br>3.87) | 96 h                                  | Liver: Low<br>(data not<br>specified)       | Significant<br>tumor<br>growth<br>inhibition        | [3]           |
| ch806<br>(anti-<br>EGFRvIII)   | U87MG.de<br>2-7<br>Xenograft | >80                           | Not<br>Specified                      | General<br>Organs:<br><10                   | Prolonged<br>survival vs.<br>controls               | [2]           |
| Pertuzuma<br>b (anti-<br>HER2) | HER2+<br>Xenograft           | 50 ± 14                       | Not<br>Specified                      | Spleen:<br>High                             | Not<br>Reported                                     | [6]           |

## **Experimental Protocols**

Herein are detailed methodologies for the key experiments involved in the preclinical evaluation of <sup>225</sup>Ac-NODAGA-antibody conjugates.

# Protocol 1: Antibody Conjugation with NODAGA-NHS Ester

This protocol outlines the conjugation of a bifunctional chelator, such as NODAGA-NHS, to an antibody.

#### Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)



- NODAGA-NHS ester
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer (pH 8.0-8.5)
- Anhydrous dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) columns (e.g., PD-10)
- 0.15 M Ammonium Acetate Buffer (pH 6.5)

#### Procedure:

- Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
- Chelator Preparation: Dissolve NODAGA-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mg/mL immediately before use.
- Conjugation Reaction:
  - Add a 5 to 20-fold molar excess of the NODAGA-NHS ester solution to the antibody solution.
  - Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle mixing.[7]
- Purification:
  - Purify the NODAGA-antibody conjugate from the excess unconjugated chelator using an SEC column pre-equilibrated with 0.15 M Ammonium Acetate Buffer.
  - Collect the fractions containing the antibody conjugate.
- Characterization:
  - Determine the protein concentration (e.g., by measuring absorbance at 280 nm).



 Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry.

# Protocol 2: Radiolabeling of NODAGA-Antibody Conjugate with <sup>225</sup>Ac

This protocol describes the radiolabeling of the prepared conjugate with Actinium-225.

#### Materials:

- <sup>225</sup>Ac-nitrate solution
- NODAGA-antibody conjugate
- Labeling Buffer: 0.2 M Tetramethylammonium Acetate (TMAA) or 0.15 M Ammonium Acetate
  Buffer (pH 5.5-6.0)[8]
- L-ascorbic acid (150 g/L) to prevent radiolysis[8]
- Instant thin-layer chromatography (ITLC) strips
- Mobile Phase: 0.05 M DTPA solution
- Gamma counter or radio-TLC scanner

#### Procedure:

- Reaction Setup:
  - In a microcentrifuge tube, add the <sup>225</sup>Ac-nitrate solution.
  - Add the Labeling Buffer, L-ascorbic acid, and the NODAGA-antibody conjugate.
  - Ensure the final pH of the reaction mixture is between 5.5 and 6.0.[8]
- Incubation: Incubate the reaction mixture at 37°C or 55°C for 60-90 minutes.[1][8]
- Quality Control Radiochemical Purity (RCP):



- Spot a small aliquot of the reaction mixture onto an ITLC strip.
- Develop the strip using the mobile phase.
- Analyze the strip using a radio-TLC scanner to determine the percentage of <sup>225</sup>Ac incorporated into the antibody conjugate.
- For accurate RCP determination, allow for at least a 2-hour decay period after running the TLC to allow for equilibration of <sup>225</sup>Ac daughters.[9]
- Purification (if necessary): If the RCP is below 95%, purify the radiolabeled conjugate using SEC.

## **Protocol 3: In Vitro Cell Binding and Cytotoxicity Assays**

These assays evaluate the binding specificity and cell-killing ability of the <sup>225</sup>Ac-NODAGA-antibody conjugate.

#### Materials:

- Target-positive and target-negative cancer cell lines
- Cell culture medium and supplements
- <sup>225</sup>Ac-NODAGA-antibody conjugate
- Unlabeled antibody (for blocking)
- Gamma counter
- Cell viability assay kit (e.g., XTT, MTS)

#### Procedure for Binding Specificity:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Add increasing concentrations of the <sup>225</sup>Ac-labeled antibody to the wells.



- For blocking experiments, pre-incubate cells with a 100-fold molar excess of unlabeled antibody before adding the radiolabeled conjugate.
- Incubate for 1-4 hours at 37°C.
- Wash the cells to remove unbound radioactivity.
- Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

#### Procedure for Cytotoxicity Assay:

- Seed cells in multi-well plates.
- Treat the cells with serial dilutions of the <sup>225</sup>Ac-NODAGA-antibody conjugate.
- Include control groups: untreated cells, cells treated with unlabeled antibody, and cells treated with a non-targeting <sup>225</sup>Ac-labeled antibody.
- Incubate for 72-96 hours.[4]
- Assess cell viability using a standard proliferation assay.
- Calculate the EC<sub>50</sub> value (the concentration that causes 50% inhibition of cell growth).

### **Protocol 4: In Vivo Biodistribution and Therapy Studies**

These studies assess the tumor-targeting capabilities and therapeutic efficacy in animal models.

#### Materials:

- Tumor-bearing animal models (e.g., mice with xenografts)
- <sup>225</sup>Ac-NODAGA-antibody conjugate
- Saline or other appropriate vehicle for injection
- Gamma counter



Bioluminescence or caliper measurement tools for monitoring tumor growth

Procedure for Biodistribution Study:

- Inject a known activity of the <sup>225</sup>Ac-labeled antibody intravenously into tumor-bearing mice.
- At various time points (e.g., 4, 24, 48, 72 hours), euthanize a cohort of animals.[10]
- Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
- Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Procedure for Therapy Study:

- Randomize tumor-bearing animals into treatment and control groups.
- Administer the therapeutic dose(s) of the <sup>225</sup>Ac-NODAGA-antibody conjugate.
- Control groups may include vehicle control, unlabeled antibody, and non-targeting <sup>225</sup>Aclabeled antibody.
- Monitor tumor growth over time using calipers or bioluminescence imaging.
- Monitor animal weight and overall health as indicators of toxicity.
- Record survival data and perform statistical analysis.

## **Mandatory Visualizations**

The following diagrams illustrate key processes and concepts in the preclinical evaluation of <sup>225</sup>Ac-NODAGA-antibody conjugates.





Click to download full resolution via product page

Caption: Workflow for NODAGA-NHS Antibody Conjugation.



#### Click to download full resolution via product page

Caption: Workflow for Radiolabeling with Actinium-225.



#### Click to download full resolution via product page

Caption: Simplified Mechanism of Action for <sup>225</sup>Ac-Antibody Conjugates.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 225Ac-Labeled Antibody for Fibroblast Activation Protein-Targeted Alpha Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotopes.gov [isotopes.gov]
- 5. Preclinical Evaluation of 225Ac-Labeled Single-Domain Antibody for the Treatment of HER2pos Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evaluation of anti-HER2 antibody conjugates labelled with 225Ac PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. First preclinical evaluation of [225Ac]Ac-DOTA-JR11 and comparison with [177Lu]Lu-DOTA-JR11, alpha versus beta radionuclide therapy of NETs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Evaluation of 225Ac-NODAGA-Antibody Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6306829#preclinical-evaluation-of-225ac-nodaga-antibody-conjugates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com